PF-04634817 succinate

Description

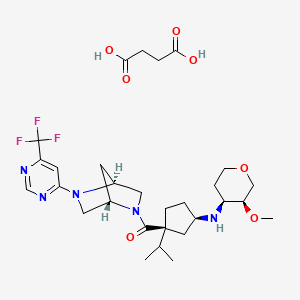

The exact mass of the compound this compound is 629.30363318 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t16-,17+,18+,19+,20-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPPUEHVLSHXJG-HTQYHTRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140301-98-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-04634817 Succinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04634817 is a potent, orally bioavailable small molecule that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Developed by Pfizer, its primary mechanism of action is the inhibition of inflammatory cell recruitment, a key process in the pathophysiology of various inflammatory diseases. By blocking the interaction of chemokine ligands, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2) with CCR2, and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5) with CCR5, PF-04634817 effectively disrupts the downstream signaling cascades that lead to monocyte and macrophage migration to sites of inflammation. While investigated for its therapeutic potential in diabetic nephropathy and diabetic macular edema, its clinical development was ultimately discontinued (B1498344) due to modest efficacy. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with the mechanism of action of PF-04634817.

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

PF-04634817 exerts its pharmacological effect by competitively binding to and inhibiting the activity of two key chemokine receptors: CCR2 and CCR5. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in mediating the inflammatory response.

-

CCR2 Antagonism: The primary ligand for CCR2 is MCP-1 (CCL2), a potent chemoattractant for monocytes, memory T-lymphocytes, and natural killer (NK) cells. The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes from the bone marrow to tissues, where they differentiate into macrophages. In pathological conditions such as diabetic nephropathy, upregulation of CCL2 in the kidneys leads to an influx of inflammatory macrophages, contributing to tissue damage and fibrosis. PF-04634817 blocks the binding of CCL2 to CCR2, thereby inhibiting this inflammatory cell infiltration.[1]

-

CCR5 Antagonism: CCR5 is the receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). It is predominantly expressed on T-cells, macrophages, and dendritic cells. The CCR5 pathway is also implicated in inflammatory cell recruitment and has been identified as a co-receptor for HIV entry into cells. By antagonizing CCR5, PF-04634817 provides an additional layer of anti-inflammatory activity by blocking the recruitment of a broader range of immune cells.

Quantitative Data

The inhibitory potency of PF-04634817 has been characterized in preclinical studies. The following table summarizes the available quantitative data for the compound.

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Rat | CCR2 | 20.8 nM | [2] |

| IC50 | Rat | CCR5 | 470 nM | [2] |

Note: Specific IC50 values for human CCR2 and CCR5 for PF-04634817 are not publicly available in the reviewed literature, though it is stated to have comparable human and rodent CCR2 potency.

Signaling Pathways

The binding of chemokines to CCR2 and CCR5 initiates a cascade of intracellular signaling events. PF-04634817, by acting as an antagonist, prevents the activation of these pathways.

Upon agonist binding, CCR2 and CCR5 couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). More critically for chemotaxis, the dissociation of G protein βγ subunits activates downstream effector molecules. PF-04634817 blocks these initial steps.

CCR2/CCR5 Signaling Pathway Blockade by PF-04634817

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for key experiments used to characterize the mechanism of action of PF-04634817, based on standard industry practices for CCR2/CCR5 antagonists.

In Vitro Chemotaxis Assay

This functional assay assesses the ability of PF-04634817 to inhibit the migration of cells towards a chemokine gradient.

Objective: To determine the functional potency of PF-04634817 in inhibiting CCL2-mediated chemotaxis of human monocytes.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: PF-04634817 succinate.

-

Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

-

Apparatus: 24-well or 96-well chemotaxis chambers (e.g., Boyden chambers) with polycarbonate membranes (5 µm pore size).

-

Detection Reagent: Calcein-AM or similar fluorescent dye for cell quantification.

Protocol:

-

Cell Preparation: Human monocytes are isolated from whole blood or a monocytic cell line is cultured and harvested. Cells are washed and resuspended in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Cells are pre-incubated with various concentrations of PF-04634817 or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

The lower wells of the chemotaxis chamber are filled with assay medium containing CCL2 at a concentration that elicits a submaximal chemotactic response (typically in the low nanomolar range). Control wells contain assay medium without CCL2.

-

The polycarbonate membrane is placed over the lower wells.

-

The cell suspension (pre-incubated with PF-04634817 or vehicle) is added to the upper chamber.

-

-

Incubation: The chambers are incubated for 90-120 minutes at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Quantification:

-

Non-migrated cells are removed from the upper surface of the membrane.

-

The membrane is fixed and stained (e.g., with Diff-Quik), and migrated cells on the lower surface are counted under a microscope.

-

Alternatively, migrated cells in the lower chamber can be quantified by adding a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

-

-

Data Analysis: The number of migrated cells in the presence of different concentrations of PF-04634817 is compared to the vehicle control to determine the IC50 value.

Experimental Workflow for In Vitro Chemotaxis Assay

Ex Vivo Phospho-ERK (p-ERK) Assay

This assay was likely used to confirm target engagement and functional blockade of CCR2 signaling in a more physiologically relevant setting.

Objective: To assess the inhibition of CCL2-induced ERK phosphorylation in whole blood samples treated with PF-04634817.

Materials:

-

Blood Samples: Freshly drawn human whole blood.

-

Stimulant: Recombinant human CCL2.

-

Test Compound: this compound.

-

Reagents: Fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), fluorescently labeled antibodies against CD14 (monocyte marker) and phospho-ERK1/2.

-

Apparatus: Flow cytometer.

Protocol:

-

Blood Treatment: Aliquots of whole blood are incubated with various concentrations of PF-04634817 or vehicle control for a specified time at 37°C.

-

Chemokine Stimulation: Samples are stimulated with a predetermined concentration of CCL2 for a short period (e.g., 2-5 minutes) at 37°C to induce ERK phosphorylation. A negative control sample is left unstimulated.

-

Fixation: The reaction is stopped by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state.

-

Permeabilization and Staining: Red blood cells are lysed, and the remaining leukocytes are permeabilized to allow intracellular staining. Cells are then stained with a fluorescently labeled antibody against a monocyte marker (e.g., anti-CD14) and an antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Flow Cytometry: Samples are analyzed on a flow cytometer. Monocytes are identified based on their CD14 expression and light scatter properties. The fluorescence intensity of the p-ERK antibody within the monocyte population is measured.

-

Data Analysis: The level of p-ERK in PF-04634817-treated, CCL2-stimulated samples is compared to that in vehicle-treated, CCL2-stimulated samples to determine the extent of signaling inhibition.

CCR5 Receptor Internalization Assay

This assay measures the ability of an antagonist to block agonist-induced internalization of the CCR5 receptor.

Objective: To determine if PF-04634817 can block RANTES-induced internalization of CCR5 on the cell surface.

Materials:

-

Cells: A cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

-

Agonist: Recombinant human RANTES (CCL5).

-

Test Compound: this compound.

-

Antibody: A fluorescently labeled monoclonal antibody that recognizes an extracellular epitope of CCR5.

-

Apparatus: Flow cytometer.

Protocol:

-

Cell Plating: CCR5-expressing cells are plated in a 96-well plate and cultured to confluence.

-

Compound Pre-treatment: Cells are pre-incubated with various concentrations of PF-04634817 or vehicle for 30 minutes at 37°C.

-

Agonist Stimulation: RANTES is added to the wells at a concentration known to induce robust receptor internalization and incubated for 30-60 minutes at 37°C. Control wells are left unstimulated.

-

Staining: The cells are washed with cold PBS to stop internalization and then stained with a fluorescently labeled anti-CCR5 antibody on ice to label the remaining surface receptors.

-

Flow Cytometry: The cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity (MFI) of the CCR5 staining.

-

Data Analysis: A decrease in MFI in the RANTES-treated samples compared to unstimulated samples indicates receptor internalization. The ability of PF-04634817 to prevent this decrease in MFI is used to determine its inhibitory activity.

Conclusion

PF-04634817 is a well-characterized dual antagonist of CCR2 and CCR5. Its mechanism of action is centered on the blockade of chemokine-induced signaling, leading to the inhibition of inflammatory cell recruitment. While it demonstrated a clear biological effect in preclinical models and early clinical studies, the magnitude of its clinical efficacy in diabetic nephropathy was not sufficient to warrant further development for this indication. The detailed understanding of its mechanism of action, however, remains valuable for the broader field of chemokine receptor-targeted drug discovery and for the development of future anti-inflammatory therapeutics.

References

PF-04634817 Succinate: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04634817 is an orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. Developed by Pfizer, it was investigated primarily for the treatment of diabetic nephropathy and diabetic macular edema. The rationale for its development stemmed from the well-established role of the CCR2 and CCR5 signaling pathways in mediating inflammatory cell recruitment, a key pathological process in these conditions. Despite demonstrating a favorable safety profile in clinical trials, the development of PF-04634817 was ultimately discontinued (B1498344) due to modest efficacy in Phase II studies. This technical guide provides a comprehensive history of the discovery and development of PF-04634817 succinate, including its pharmacological profile, preclinical and clinical findings, and the underlying scientific rationale.

Discovery and Rationale

The discovery of PF-04634817 was rooted in the growing understanding of the role of chronic inflammation in the pathogenesis of diabetic complications.[1][2] The chemokines Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES or CCL5) are key mediators of inflammation, recruiting monocytes, macrophages, and T-cells to sites of tissue injury. These chemokines exert their effects through their respective receptors, CCR2 and CCR5. In diabetic nephropathy, upregulation of CCL2 and CCR2 in the kidneys is associated with macrophage infiltration, podocyte injury, and the progression of renal fibrosis.[3] Similarly, elevated levels of CCR2 and CCR5 ligands are found in the eyes of patients with diabetic macular edema, contributing to vascular leakage and inflammation.[1]

This understanding provided a strong rationale for the development of a dual CCR2/CCR5 antagonist. By simultaneously blocking both receptors, PF-04634817 was designed to inhibit the recruitment of key inflammatory cells, thereby mitigating tissue damage and preserving organ function in diabetic patients.

While the specific lead optimization process for PF-04634817 is not extensively detailed in publicly available literature, research on similar pyrimidine-based CCR2/CCR5 antagonists highlights a focus on achieving high potency, oral bioavailability, and a favorable safety profile, particularly concerning off-target effects.

Pharmacological Profile

PF-04634817 is a potent antagonist of both human CCR2 and CCR5. Preclinical studies have demonstrated its ability to inhibit the functional responses induced by their cognate ligands.

| Parameter | Value | Species | Assay |

| CCR2 IC50 | 20.8 nM | Rat | Radioligand Binding Assay |

| CCR5 IC50 | 470 nM | Rat | Radioligand Binding Assay |

This table summarizes the available quantitative data on the in vitro potency of PF-04634817.

Mechanism of Action and Signaling Pathway

PF-04634817 functions by competitively binding to the CCR2 and CCR5 receptors, preventing their interaction with their endogenous chemokine ligands (e.g., CCL2, CCL5). This blockade inhibits the downstream signaling cascades that lead to cellular chemotaxis, activation, and the release of pro-inflammatory mediators.

CCR2 and CCR5 Signaling Pathway

References

The Dual Antagonism of PF-04634817 Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04634817 succinate (B1194679) is a potent, orally bioavailable small molecule that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5).[1][2] These receptors are critically involved in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages into tissues.[3][4] By simultaneously blocking both CCR2 and CCR5, PF-04634817 offers a therapeutic strategy for a range of inflammatory and fibrotic diseases. This document provides a comprehensive overview of the dual antagonism of PF-04634817, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to CCR2 and CCR5 in Inflammatory Signaling

CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that play pivotal roles in the recruitment of leukocytes to sites of inflammation.

-

CCR2 , and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central to the mobilization of monocytes from the bone marrow and their subsequent migration into tissues where they differentiate into macrophages.[3][4]

-

CCR5 is the receptor for several inflammatory chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). It is expressed on a variety of immune cells, including T-cells, macrophages, and dendritic cells.[5]

The simultaneous blockade of both receptors is a rational approach for diseases where both pathways contribute to the underlying pathology, such as diabetic nephropathy and other chronic inflammatory conditions.[2][6]

Mechanism of Action of PF-04634817

PF-04634817 acts as a competitive antagonist at both CCR2 and CCR5. By binding to these receptors, it prevents the binding of their cognate chemokines, thereby inhibiting the downstream signaling cascades that lead to cell migration and activation. This dual antagonism effectively reduces the recruitment of inflammatory cells to target tissues, mitigating the inflammatory response and subsequent tissue damage.

Signaling Pathways

The binding of chemokines to CCR2 and CCR5 initiates a cascade of intracellular events. PF-04634817 blocks these initial activation steps.

Caption: Simplified CCR2 Signaling Pathway and Point of Inhibition by PF-04634817.

Caption: Simplified CCR5 Signaling Pathway and Point of Inhibition by PF-04634817.

Quantitative Data

The antagonistic activity of PF-04634817 has been quantified using various in vitro assays.

| Target | Species | Assay Type | Value (IC50) | Reference |

| CCR2 | Rat | Radioligand Binding | 20.8 nM | [1][7] |

| CCR5 | Rat | Radioligand Binding | 470 nM | [1][7] |

| CCR2 | Human | Not Specified | Comparable to rodent | [1][7] |

| CCR5 | Human | Not Specified | 10-20 fold less potent than on rodent CCR2 | [1][7] |

Experimental Protocols

The following are representative protocols for the characterization of CCR2/CCR5 antagonists like PF-04634817.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing human CCR2 or CCR5, or whole cells such as human monocytic cell lines (e.g., THP-1) are prepared.[8]

-

Assay Buffer: A suitable buffer, such as RPMI 1640 with 1% BSA, is used.[8]

-

Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCL2 for CCR2, or ¹²⁵I-CCL5 for CCR5) and varying concentrations of PF-04634817.

-

Controls:

-

Total binding: Receptor + radioligand in the absence of a competitor.

-

Non-specific binding: Receptor + radioligand + a high concentration of an unlabeled ligand.

-

-

Equilibration: The mixture is incubated to reach binding equilibrium (e.g., 2 hours at room temperature).[8]

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter plate. The filters are then washed with ice-cold wash buffer.[8]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of PF-04634817 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Chemotaxis Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.

Caption: Experimental Workflow for a Chemotaxis Assay.

Methodology:

-

Cell Preparation: A human monocytic cell line (e.g., THP-1) or freshly isolated peripheral blood mononuclear cells (PBMCs) are used. The cells are washed and resuspended in serum-free assay medium.[8]

-

Compound Incubation: The cells are pre-incubated with various concentrations of PF-04634817 for a defined period (e.g., 30 minutes at 37°C).[8]

-

Assay Setup: A chemotaxis chamber (e.g., a 24-well plate with 5 µm pore size Transwell inserts) is used. The lower chamber is filled with assay medium containing the chemoattractant (e.g., CCL2 for CCR2-mediated chemotaxis). The pre-incubated cells are added to the upper chamber (the insert).[8]

-

Migration: The plate is incubated for a period to allow for cell migration towards the chemoattractant gradient (e.g., 2-4 hours at 37°C in a CO₂ incubator).[8]

-

Quantification: The non-migrated cells in the upper chamber are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant) or by direct cell counting using flow cytometry.[8]

-

Data Analysis: The number of migrated cells in the presence of PF-04634817 is compared to the number of migrated cells in the absence of the antagonist (positive control). The percent inhibition is calculated, and the IC50 value is determined by non-linear regression.

Conclusion

PF-04634817 succinate is a dual antagonist of CCR2 and CCR5, key chemokine receptors in the inflammatory response. Its ability to inhibit the signaling of both receptors provides a robust mechanism for reducing the recruitment of inflammatory cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the field of drug discovery and development for inflammatory diseases. While the clinical development of PF-04634817 for diabetic nephropathy was discontinued (B1498344) due to modest efficacy, the compound remains a valuable tool for preclinical research into the roles of CCR2 and CCR5 in various pathologies.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Inflammatory Axis: A Technical Overview of PF-04634817 Succinate

Introduction

Inflammatory cell recruitment is a critical component in the pathogenesis of numerous diseases, including diabetic nephropathy and diabetic macular edema.[1][2] The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), along with the C-C chemokine receptor type 5 (CCR5) and its ligands (e.g., RANTES/CCL5), play pivotal roles in orchestrating the migration and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[2][3] PF-04634817 was developed as a small molecule antagonist targeting both CCR2 and CCR5, with the therapeutic goal of mitigating the inflammatory processes driving these conditions.

Pharmacological Profile

PF-04634817 is characterized as a potent dual antagonist of CCR2 and CCR5. The available in vitro data on its inhibitory activity are summarized below.

| Target | Species | IC50 (nM) |

| CCR2 | Human and Rodent | 20.8 |

| CCR5 | Rat | 470 |

| Data sourced from MedchemExpress and Probechem Biochemicals.[4][5] |

The compound exhibits comparable high potency against both human and rodent CCR2, while its potency against rat CCR5 is 10-20 fold lower.[5] This dual antagonism is intended to provide a broader anti-inflammatory effect than targeting either receptor alone.

Mechanism of Action: CCR2/CCR5 Signaling Pathway

CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands, initiate a cascade of downstream signaling events. This ultimately leads to cellular responses such as chemotaxis, adhesion, and proliferation of inflammatory cells. PF-04634817 acts as a competitive antagonist, binding to CCR2 and CCR5 and thereby preventing the binding of their endogenous ligands. This blockade inhibits the recruitment of monocytes and other inflammatory cells to tissues, thus attenuating the inflammatory response.

Figure 1: CCR2/CCR5 Signaling Pathway Inhibition by PF-04634817.

Clinical Studies

PF-04634817 has been evaluated in Phase 2 clinical trials for diabetic macular edema (DME) and diabetic nephropathy.

Diabetic Macular Edema

A randomized, double-masked, placebo-controlled study compared the efficacy and safety of oral PF-04634817 with intravitreal ranibizumab (B1194657) in adults with DME.[6][7]

| Parameter | PF-04634817 (200 mg QD) | Ranibizumab (0.3/0.5 mg monthly) |

| N | 99 | 100 |

| Baseline BCVA (letters) | 61.3 | 62.1 |

| Change in BCVA from Baseline at Week 12 (letters) | +4.9 | +7.5 |

| LS Mean Difference (80% CI) | -2.41 (-3.91, -0.91) | - |

| BCVA: Best-Corrected Visual Acuity; LS: Least Squares; CI: Confidence Interval. Data from Gale et al. (2018).[6] |

The study concluded that PF-04634817 was associated with a modest improvement in BCVA but did not meet the predefined non-inferiority criteria compared to ranibizumab.[6][7]

Diabetic Nephropathy

A Phase 2, randomized, double-blind, placebo-controlled study assessed the effect of PF-04634817 on albuminuria in adults with overt diabetic nephropathy who were receiving standard of care (ACE inhibitor or ARB therapy).[1][8]

| Parameter | PF-04634817 (150 or 200 mg QD) | Placebo |

| N | 170 | 56 |

| Baseline UACR (mg/g) | Geometric Mean: 838 | Geometric Mean: 888 |

| Placebo-Adjusted Reduction in UACR at Week 12 | 8.2% (Ratio: 0.918; 95% Credible Interval: 0.75-1.09) | - |

| UACR: Urinary Albumin-to-Creatinine Ratio. Data from Gale et al. (2018).[1] |

Treatment with PF-04634817 resulted in a modest reduction in albuminuria.[1][8] However, due to the limited clinical meaningfulness of this effect, the clinical development for this indication was discontinued.[8]

Experimental Protocols

Diabetic Macular Edema Clinical Trial (NCT01994291)

-

Study Design: A Phase 2, randomized, placebo-controlled, double-masked, multicenter, parallel-group study.[6][7]

-

Participants: Adults (≥18 years) with type 1 or 2 diabetes and DME, with best-corrected visual acuity (BCVA) between 20/32 and 20/320.[6]

-

Intervention: Subjects were randomized 1:1 to receive either once-daily oral PF-04634817 (200 mg) plus masked sham intravitreal therapy, or monthly intravitreal ranibizumab (0.3/0.5 mg) plus a once-daily oral placebo for 12 weeks.[6]

-

Primary Endpoint: Change from baseline in BCVA at week 12, with a non-inferiority margin of a less than three-letter loss in the PF-04634817 arm compared to the ranibizumab arm.[6]

Figure 2: Workflow of the Phase 2 Clinical Trial in Diabetic Macular Edema.

Diabetic Nephropathy Clinical Trial

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[1]

-

Participants: Adults with type 2 diabetes, baseline estimated glomerular filtration rates (eGFR) between 20 and 75 ml/min per 1.73 m², and a baseline urinary albumin-to-creatinine ratio (UACR) of ≥300 mg/g, who were on standard of care (ACEi or ARB).[1]

-

Intervention: Subjects were randomized 3:1 to receive oral PF-04634817 (150 mg or 200 mg once daily, depending on eGFR) or a matching placebo.[1]

-

Primary Endpoint: Change from baseline in UACR after 12 weeks of treatment.[1]

Conclusion

PF-04634817 succinate (B1194679) is a potent dual CCR2/CCR5 antagonist that has been investigated for its therapeutic potential in inflammatory conditions. While preclinical data demonstrated promising activity, Phase 2 clinical trials in diabetic macular edema and diabetic nephropathy showed only modest efficacy, leading to the discontinuation of its development for these indications. The information gathered on PF-04634817, however, contributes to the broader understanding of the role of the CCR2/CCR5 axis in human disease and provides valuable insights for the future development of chemokine receptor antagonists. Further research into patient populations and disease states where this dual antagonism may have a more pronounced effect could still be a viable path forward.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enrolling Studies - Austin Clinical Research [austinclinicalresearch.com]

Preclinical Pharmacology of PF-04634817 Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04634817 succinate (B1194679) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors are critically involved in the inflammatory cascade, mediating the recruitment of monocytes, macrophages, and T-cells to sites of inflammation. This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-04634817, summarizing its in vitro and in vivo activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development. While clinical development of PF-04634817 for diabetic nephropathy and diabetic macular edema was discontinued (B1498344) due to modest efficacy, the preclinical data highlight its significant potential as a modulator of the CCR2/CCR5 axis.

Introduction

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, monocyte chemoattractant protein-1 (MCP-1/CCL2) and regulated on activation, normal T cell expressed and secreted (RANTES/CCL5), are key players in the pathogenesis of various inflammatory and fibrotic diseases. The recruitment of inflammatory cells mediated by these receptors contributes to tissue damage in conditions such as diabetic nephropathy and macular edema. PF-04634817 was developed as a dual antagonist of CCR2 and CCR5, with the therapeutic goal of inhibiting the inflammatory processes central to these diseases.

Mechanism of Action

PF-04634817 is a small molecule antagonist that binds to CCR2 and CCR5, preventing the binding of their cognate chemokines. This blockade inhibits the downstream signaling pathways that lead to leukocyte chemotaxis, activation, and infiltration into tissues, thereby reducing inflammation and subsequent tissue damage.

In Vitro Pharmacology

The in vitro activity of PF-04634817 has been characterized through various functional assays, demonstrating its potent and selective antagonism of CCR2 and CCR5.

Quantitative Data

| Parameter | Species | Receptor | Value | Reference(s) |

| IC50 | Human | CCR2 | 20.8 nM | [1] |

| Rat | CCR2 | 20.8 nM | [1][2] | |

| Rat | CCR5 | 470 nM | [1][2] | |

| Affinity | Human | CCR2 & CCR5 | Almost equal affinity | [3] |

Experimental Protocols

This assay evaluates the ability of PF-04634817 to inhibit the migration of cells towards a chemoattractant.

-

Cells: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

-

Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pores).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of PF-04634817 or vehicle control.

-

The lower chamber of the apparatus is filled with medium containing a chemoattractant (e.g., MCP-1 for CCR2 or RANTES for CCR5).

-

The pre-treated cells are placed in the upper chamber.

-

The chamber is incubated for a period (e.g., 90 minutes to 3 hours) at 37°C to allow for cell migration.

-

Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein AM) and a plate reader.

-

The IC50 value is calculated by determining the concentration of PF-04634817 that inhibits cell migration by 50%.

-

This assay measures the inhibition of downstream signaling upon receptor activation.

-

Cells: A cell line engineered to express human CCR2 (e.g., HEK293 or CHO cells).

-

Procedure:

-

Cells are seeded in multi-well plates and serum-starved overnight.

-

Cells are pre-incubated with PF-04634817 at various concentrations.

-

Cells are then stimulated with a CCR2 agonist (e.g., MCP-1) for a short period (e.g., 5 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The level of phosphorylated ERK (p-ERK) in the cell lysate is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

The IC50 is determined as the concentration of PF-04634817 that reduces the p-ERK signal by 50%.

-

This assay assesses the antagonist's ability to block ligand-induced receptor internalization.

-

Cells: A cell line expressing tagged CCR5 receptors (e.g., CHO-CCR5).

-

Procedure:

-

Cells are pre-treated with PF-04634817 or a vehicle.

-

A CCR5 agonist (e.g., RANTES) is added to induce receptor internalization.

-

After incubation, the cells are fixed.

-

The amount of CCR5 remaining on the cell surface is quantified, typically by flow cytometry using a fluorescently labeled antibody that recognizes an extracellular epitope of the receptor.

-

The ability of PF-04634817 to prevent the reduction in cell surface CCR5 is measured to determine its antagonistic activity.

-

In Vivo Pharmacology

The in vivo efficacy of PF-04634817 was primarily evaluated in a mouse model of diabetic nephropathy.

Diabetic Nephropathy Mouse Model

Experimental Protocol

-

Animal Model: Endothelial nitric oxide synthase (Nos3)-deficient mice, which are prone to developing features of diabetic nephropathy.

-

Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ).

-

Treatment: Following the onset of diabetes, mice are administered PF-04634817 succinate orally, typically mixed in the chow at a dose of 30 mg/kg/day.[2]

-

Efficacy Parameters: Key endpoints for assessing the efficacy of the treatment include:

-

Albuminuria: Measured as the urinary albumin-to-creatinine ratio (ACR).

-

Glomerulosclerosis: Assessed by histological examination of kidney tissue.

-

Renal Inflammation: Quantified by immunohistochemical staining for macrophage markers (e.g., CD68).

-

Summary of In Vivo Efficacy

In preclinical studies, PF-04634817 demonstrated beneficial effects in the mouse model of diabetic nephropathy. Treatment with PF-04634817 led to a reduction in albuminuria, amelioration of glomerulosclerosis, and a decrease in macrophage infiltration into the kidneys. These findings supported the rationale for its clinical development in diabetic kidney disease.

Preclinical Pharmacokinetics and Safety

Pharmacokinetics (ADME)

While detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for PF-04634817 are not extensively published, its development as an orally administered drug indicates that it possesses favorable pharmacokinetic properties.[2] Typical preclinical pharmacokinetic studies would have included:

-

Absorption: Evaluation of oral bioavailability in animal models (e.g., rat, dog).

-

Distribution: Assessment of tissue distribution to understand its penetration into target organs like the kidney.

-

Metabolism: Identification of major metabolic pathways and metabolites in liver microsomes and in vivo.

-

Excretion: Determination of the primary routes of elimination (e.g., renal, fecal).

Pharmacokinetic analyses from clinical studies confirmed that plasma concentrations of PF-04634817 were predictable.[3]

Safety Pharmacology

PF-04634817 was reported to be safe and well-tolerated in preclinical studies and early clinical trials.[2][3] Standard preclinical safety pharmacology studies would have been conducted to assess the potential for adverse effects on major physiological systems, including:

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and cardiac electrophysiology (including hERG channel assays).

-

Central Nervous System: Assessment of behavioral and neurological effects in animal models.

-

Respiratory System: Measurement of effects on respiratory rate and function.

In a phase 2 study in adults with diabetic nephropathy, once-daily treatment with PF-04634817 was generally well tolerated with no clinically meaningful treatment-related laboratory anomalies or vital signs data.[3]

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 with a well-defined preclinical pharmacological profile. Its ability to inhibit key inflammatory pathways was demonstrated in both in vitro functional assays and in vivo models of disease. Although its clinical development was halted due to modest efficacy in late-stage disease, the preclinical data for PF-04634817 provide a strong rationale for the continued exploration of CCR2/CCR5 antagonism as a therapeutic strategy for inflammatory and fibrotic diseases. This technical guide serves as a comprehensive resource for researchers interested in the preclinical science of this compound and the broader field of chemokine receptor modulation.

References

Technical Guide: PF-04634817 Succinate Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for PF-04634817 succinate, a dual antagonist of C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). The information compiled herein summarizes key quantitative data and detailed experimental methodologies based on available preclinical and clinical research.

Core Compound Profile

PF-04634817 is an orally active small molecule designed to inhibit the signaling pathways of two key chemokine receptors, CCR2 and CCR5, which are implicated in the recruitment of inflammatory cells.[1][2][3] Its therapeutic potential has been investigated in inflammatory conditions such as diabetic nephropathy and diabetic macular edema.[1][2][3] The clinical development for diabetic nephropathy was discontinued (B1498344) due to modest efficacy.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-04634817, providing insights into its potency and in vivo target engagement.

Table 1: In Vitro Potency of PF-04634817

| Target | Species | Assay Type | Value (IC₅₀) | Reference |

| CCR2 | Rat | Competitive Binding | 20.8 nM | [4] |

| CCR5 | Rat | Competitive Binding | 470 nM | [4] |

| CCR2/CCR5 | Human | Not Specified | "Almost equal affinity" | [1] |

Table 2: In Vivo Target Engagement and Pharmacodynamics

| Parameter | Species | Model/Population | Dose | Result | Reference |

| CCR2 Target Coverage | Human | Diabetic Nephropathy | 150/200 mg QD | >99% (Simulated Mean Coverage) | [1] |

| CCR5 Target Coverage | Human | Diabetic Nephropathy | 150/200 mg QD | >97% (Simulated Mean Coverage) | [1] |

| Circulating Monocytes | Human | Diabetic Nephropathy | 150/200 mg QD | Sustained reduction | [1] |

| Serum MCP-1 (CCL2) | Human | Diabetic Nephropathy | 150/200 mg QD | Sustained elevation (indicative of receptor blockade) | [1] |

| Renal Protection | Mouse | Diabetic Nos3-/- Mice | 30 mg/kg/day | Inhibition of kidney inflammation, glomerulosclerosis, and albuminuria |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the relevant biological pathways and experimental procedures for assessing target engagement.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the target engagement of PF-04634817. These protocols are synthesized from standard industry practices and specific assay types mentioned in the compound's literature.[1]

Radioligand Competitive Binding Assay (for IC₅₀ Determination)

Objective: To determine the concentration of PF-04634817 that inhibits 50% of a radiolabeled ligand from binding to its target receptor (CCR2 or CCR5).

Materials:

-

Cell Lines: HEK293 or CHO cells stably transfected to express human CCR2 or CCR5.

-

Radioligand: ¹²⁵I-labeled CCL2 for CCR2 assays; ¹²⁵I-labeled CCL5 (RANTES) or ¹²⁵I-labeled MIP-1β for CCR5 assays.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, scintillation counter.

Protocol:

-

Cell Preparation: Harvest cells expressing the target receptor and resuspend in assay buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Compound Dilution: Prepare a serial dilution of PF-04634817 in assay buffer, typically ranging from 10 µM to 0.1 nM in 10-fold or 3-fold steps.

-

Assay Setup: To each well of the 96-well plate, add:

-

25 µL of assay buffer (for total binding) or 10 µM of a known non-radioactive CCR2/CCR5 antagonist (for non-specific binding).

-

25 µL of the appropriate PF-04634817 dilution.

-

25 µL of radioligand at a final concentration approximately equal to its K_d (e.g., 50-100 pM).

-

25 µL of the cell suspension.

-

-

Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

-

Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add liquid scintillant to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of PF-04634817. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ex Vivo Phospho-ERK (p-ERK) Assay (for CCR2 Functional Antagonism)

Objective: To measure the ability of PF-04634817 to inhibit CCL2-induced phosphorylation of ERK, a downstream signaling event of CCR2 activation.

Materials:

-

Samples: Freshly drawn whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) from subjects dosed with PF-04634817.

-

Stimulant: Recombinant human CCL2 (MCP-1).

-

Reagents: RBC lysis buffer, fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., ice-cold methanol), fluorescently-labeled antibodies (e.g., anti-CD14 for monocytes, anti-p-ERK).

-

Apparatus: Flow cytometer.

Protocol:

-

Sample Collection: Collect whole blood into heparinized tubes.

-

Ex Vivo Stimulation: Aliquot blood samples and stimulate with a pre-determined optimal concentration of CCL2 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.

-

Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

-

Lysis and Permeabilization: Lyse red blood cells using an RBC lysis buffer. Following lysis, permeabilize the remaining white blood cells by adding ice-cold methanol (B129727) and incubating on ice.

-

Staining: Wash the permeabilized cells and stain with a cocktail of fluorescently-labeled antibodies, including an antibody specific for monocytes (e.g., anti-CD14) and an antibody for phosphorylated ERK (p-ERK).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the monocyte population (CD14-positive cells) and measure the median fluorescence intensity (MFI) of the p-ERK signal.

-

Data Analysis: The inhibition of CCL2-induced p-ERK signal in samples from dosed subjects, compared to pre-dose samples, indicates the degree of functional CCR2 target engagement.

Ex Vivo Receptor Internalization Assay (for CCR5 Functional Antagonism)

Objective: To assess the ability of PF-04634817 to block ligand-induced internalization of the CCR5 receptor on the surface of target cells.

Materials:

-

Samples: Freshly drawn whole blood or isolated PBMCs from dosed subjects.

-

Stimulant: Recombinant human CCL5 (RANTES).

-

Reagents: Fluorescently-labeled antibodies against a surface epitope of CCR5 and a cell-specific marker (e.g., CD4 for T-cells).

-

Apparatus: Flow cytometer.

Protocol:

-

Sample Collection: Collect whole blood into heparinized tubes.

-

Ex Vivo Stimulation: Aliquot blood samples and incubate with a saturating concentration of CCL5 for 30-60 minutes at 37°C to induce receptor internalization. Include an unstimulated control.

-

Staining: Following stimulation, place samples on ice to stop internalization. Stain the cells with a cocktail of fluorescently-labeled antibodies against CCR5 and a T-cell marker (e.g., CD3/CD4). The staining is performed at 4°C to prevent further receptor trafficking.

-

Lysis: Lyse red blood cells using a gentle RBC lysis buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD4-positive T-cell population and measure the MFI of the surface CCR5 signal.

-

Data Analysis: Ligand-induced internalization results in a decrease in surface CCR5 MFI. The degree to which PF-04634817 prevents this decrease in dosed subjects, compared to pre-dose samples, reflects the level of CCR5 target engagement.

References

- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Effects of CCR2/CCR5 Inhibition by PF-04634817: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04634817 is a small molecule, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors, and their respective primary ligands (CCL2/MCP-1 for CCR2, and CCL5/RANTES for CCR5), are integral components of the inflammatory cascade, mediating the recruitment and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[1] Given their role in various inflammatory and fibrotic diseases, simultaneous inhibition of both CCR2 and CCR5 presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the in vivo effects of PF-04634817, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CCR2/CCR5 Signaling

CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, activation, and proliferation of immune cells. The inhibition of these receptors by PF-04634817 is intended to disrupt these processes, thereby reducing the inflammatory response in disease states.

Signaling Pathway of CCR2 and CCR5

Caption: Simplified signaling cascade of CCR2 and CCR5 leading to inflammatory responses.

Preclinical In Vivo Studies

A key preclinical study investigated the efficacy of PF-04634817 in a mouse model of progressive diabetic nephropathy.[2]

Experimental Protocol: Diabetic Nephropathy in Nos3-deficient Mice

Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice on a C57BL/6 background were used. These mice develop hypertension, a key feature of human diabetic nephropathy.[3][4]

Induction of Diabetes: Diabetes was induced by five daily low-dose injections of streptozotocin (B1681764) (STZ).

Treatment Groups:

-

Early Intervention: Diabetic mice received chow containing PF-04634817 (30 mg/kg/day) starting two weeks after STZ injection and continuing for 13 weeks.

-

Late Intervention: Diabetic mice received PF-04634817 in their chow starting eight weeks after STZ injection and continuing for seven weeks.

-

Control Groups: Included non-diabetic and untreated diabetic Nos3-deficient mice.

Key Parameters Measured:

-

Albuminuria: Assessed by the urine albumin-to-creatinine ratio (ACR).

-

Renal Function: Measured by plasma cystatin-C levels.

-

Renal Histology: Glomerulosclerosis was evaluated by quantitative image analysis of collagen type IV immunostaining. Podocyte loss was also assessed.

-

Inflammation Markers: Kidney mRNA levels of proinflammatory and profibrotic markers were measured by PCR.

Preclinical Workflow

Caption: Experimental workflow for the preclinical evaluation of PF-04634817.

Preclinical Efficacy Data

| Parameter | Untreated Diabetic Control | Early Intervention with PF-04634817 | Key Finding |

| Urine Albumin-to-Creatinine Ratio (ACR) | 6- to 10-fold increase post-STZ | Significant reduction from peak levels | PF-04634817 reduced albuminuria.[5] |

| Plasma Cystatin-C | Significantly increased | Rise was substantially reduced | Improved renal function with treatment.[3] |

| Podocyte Loss | Significant loss observed | Significant protection against loss | PF-04634817 preserved podocytes.[3] |

| Glomerulosclerosis (Collagen IV) | Increased deposition | Reduced collagen deposition | Attenuation of renal fibrosis.[3] |

Clinical In Vivo Studies

PF-04634817 has been evaluated in Phase I and Phase II clinical trials for diabetic nephropathy and diabetic macular edema. While detailed pharmacokinetic data from Phase I studies in healthy volunteers (NCT0109887, NCT01140672, NCT01247883, NCT01791855) are not fully published, the Phase II studies provide valuable efficacy and safety information.[1]

Phase II Study in Diabetic Nephropathy

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

Patient Population: 226 adult subjects with type 2 diabetes and overt nephropathy (urinary albumin-to-creatinine ratio [UACR] ≥300 mg/g) on standard of care (ACE inhibitor or ARB therapy).[6]

Dosing:

-

PF-04634817: 150 mg or 200 mg orally, once daily.

-

Matching placebo.

Primary Endpoint: Change from baseline in UACR at week 12.

| Parameter | Placebo | PF-04634817 | Outcome |

| Placebo-Adjusted Reduction in UACR at Week 12 | - | 8.2% (ratio 0.918; 95% credible interval: 0.75–1.09) | Modest, but not statistically significant, reduction in albuminuria.[6] |

| Proportion of Subjects with ≥50% UACR Reduction | 6.8% (3 of 44) | 10.2% (13 of 128) | Numerically higher response rate with PF-04634817.[1] |

| Serum MCP-1 | No significant change | Marked and sustained increase | Evidence of CCR2 target engagement.[1] |

| Absolute Monocytes | No significant change | Sustained reduction | Pharmacodynamic evidence of CCR2 inhibition.[1] |

Despite the evidence of target engagement, the modest efficacy led to the discontinuation of clinical development for this indication.[6]

Phase II Study in Diabetic Macular Edema

A separate Phase II study evaluated PF-04634817 in patients with diabetic macular edema. The study did not meet its primary endpoint of non-inferiority to ranibizumab (B1194657) in improving best-corrected visual acuity.

Pharmacodynamic Assessment Methodologies

The in vivo effects of PF-04634817 were confirmed through various pharmacodynamic assays.

Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2 Inhibition

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule in the CCR2 pathway. Inhibition of CCL2-induced ERK phosphorylation in patient-derived cells demonstrates target engagement.[1]

Generalized Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples collected from subjects.

-

Antagonist Pre-incubation: Pre-incubate the isolated PBMCs with PF-04634817 at various concentrations.

-

Agonist Stimulation: Stimulate the cells with a known concentration of CCL2 (e.g., the EC80 concentration) to induce CCR2 signaling.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

p-ERK Detection: Quantify the levels of phosphorylated ERK in the cell lysates using a sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]

-

Data Analysis: Determine the inhibitory concentration (IC50) of PF-04634817 by plotting the reduction in p-ERK signal against the drug concentration.

CCR5 Receptor Internalization Assay

This assay assesses the ability of PF-04634817 to block the ligand-induced internalization of the CCR5 receptor from the cell surface.

Generalized Protocol:

-

Cell Culture: Use a cell line expressing CCR5 (e.g., CHO or THP-1 cells).[9]

-

Antagonist Treatment: Treat the cells with PF-04634817.

-

Ligand Challenge: Add a CCR5 ligand (e.g., CCL5/RANTES) to induce receptor internalization.[10]

-

Cell Surface Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to an extracellular epitope of CCR5.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the number of CCR5 receptors remaining on the cell surface. A higher fluorescence intensity in the presence of PF-04634817 indicates inhibition of internalization.[11]

Summary and Conclusion

PF-04634817, a dual CCR2/CCR5 antagonist, has demonstrated clear in vivo target engagement in both preclinical models and human clinical trials. Pharmacodynamic markers, such as increased serum MCP-1 and reduced circulating monocytes, confirm the biological activity of the compound. In a mouse model of diabetic nephropathy, PF-04634817 showed protective effects on renal function and structure. However, in Phase II clinical trials for diabetic nephropathy and diabetic macular edema, the observed efficacy was modest and did not meet the predefined endpoints for continued development in these indications. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the in vivo effects of CCR2/CCR5 inhibition.

References

- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. A modest decrease in endothelial NOS in mice comparable to that associated with human NOS3 variants exacerbates diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 9. Mechanisms of internalization and recycling of the chemokine receptor, CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. researchgate.net [researchgate.net]

Unraveling Monocyte Trafficking: A Technical Guide to PF-04634817 Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyte trafficking to sites of inflammation is a critical process in a multitude of diseases, including atherosclerosis, diabetic nephropathy, and autoimmune disorders. The C-C chemokine receptor 2 (CCR2) and its ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating this migration. PF-04634817 succinate (B1194679), a potent and orally active dual antagonist of CCR2 and C-C chemokine receptor 5 (CCR5), has emerged as a valuable pharmacological tool for dissecting the complexities of monocyte trafficking. This technical guide provides an in-depth overview of PF-04634817 succinate, its mechanism of action, and detailed experimental protocols for its application in studying monocyte trafficking. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound

PF-04634817 is a small molecule antagonist that exhibits high affinity for both human and rodent CCR2.[1] It also displays activity against CCR5, albeit with a lower potency in rodents.[1] The primary mechanism of action of PF-04634817 involves the inhibition of the CCL2-CCR2 signaling axis, which is a key driver of the mobilization of inflammatory monocytes from the bone marrow and their subsequent recruitment to inflamed tissues.[2][3][4][5][6][7] By blocking this pathway, PF-04634817 effectively reduces the infiltration of monocytes and macrophages into sites of inflammation. While clinical development for diabetic nephropathy and macular edema was discontinued (B1498344) due to modest efficacy, PF-04634817 remains a critical research tool.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of PF-04634817

| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |

| CCR2 | Rat | Not Specified | 20.8 | [1] |

| CCR5 | Rat | Not Specified | 470 | [1] |

Table 2: Clinical Trial Data for PF-04634817 in Diabetic Nephropathy

| Parameter | Treatment Group | Dosage | Duration | Result | Reference |

| Urinary Albumin-to-Creatinine Ratio (UACR) | PF-04634817 | 150 mg or 200 mg once daily | 12 weeks | 8.2% placebo-adjusted reduction | [9] |

| Absolute Monocyte Count | PF-04634817 | 150 mg or 200 mg once daily | 12 weeks | Statistically significant, sustained decrease | [8] |

Signaling Pathways

The primary signaling pathway inhibited by PF-04634817 is the CCL2-CCR2 axis. The binding of CCL2 to its G protein-coupled receptor, CCR2, on the surface of monocytes initiates a cascade of intracellular signaling events.

Caption: The CCL2-CCR2 signaling pathway in monocytes.

This activation leads to downstream signaling through various pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cytoskeletal rearrangement, enhanced cell adhesion, and directed cell migration (chemotaxis).[2][4][5][6][7][10] PF-04634817 acts as a competitive antagonist, binding to CCR2 and preventing its activation by CCL2, thereby inhibiting these downstream effects.

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of PF-04634817 on CCL2-induced monocyte migration.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes (PBMCs)

-

This compound

-

Recombinant human CCL2 (MCP-1)

-

Assay medium: RPMI 1640 supplemented with 0.5% BSA

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Labeling: Incubate cells with Calcein-AM (or other suitable fluorescent dye) according to the manufacturer's instructions. Wash and resuspend in assay medium.

-

Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing a predetermined optimal concentration of CCL2 to the lower chambers of the 24-well plate.

-

Add assay medium without CCL2 to control wells (for measuring basal migration).

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Carefully remove the inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of PF-04634817.

-

Caption: Workflow for the in vitro monocyte chemotaxis assay.

In Vivo Monocyte Trafficking Model (Atherosclerosis)

This protocol describes a method to study the effect of PF-04634817 on monocyte recruitment to atherosclerotic plaques in a mouse model.

Materials:

-

Atherosclerosis-prone mice (e.g., ApoE-/-) on a high-fat diet

-

This compound formulated for oral administration

-

Method for labeling monocytes (e.g., fluorescent dye, radiolabeling)

-

Flow cytometer

-

Imaging modality (e.g., intravital microscopy, PET/SPECT)

Procedure:

-

Animal Model: Induce atherosclerosis in ApoE-/- mice by feeding a high-fat diet for a specified period.

-

Treatment: Administer this compound or vehicle control to the mice daily via oral gavage for the desired treatment duration.

-

Monocyte Labeling and Adoptive Transfer (Optional):

-

Isolate monocytes from donor mice.

-

Label the monocytes with a fluorescent dye (e.g., CFSE) or a radiotracer (e.g., 111In-oxine).

-

Inject the labeled monocytes intravenously into the recipient mice.

-

-

In Vivo Imaging:

-

At specified time points after monocyte transfer, perform in vivo imaging to visualize the accumulation of labeled monocytes in the atherosclerotic plaques.

-

-

Ex Vivo Analysis:

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the aortas and other relevant tissues.

-

Prepare single-cell suspensions from the tissues for flow cytometry analysis of monocyte/macrophage populations.

-

Alternatively, perform immunohistochemistry on tissue sections to quantify immune cell infiltration.

-

Caption: Workflow for an in vivo monocyte trafficking study.

Flow Cytometry Analysis of Monocyte Subsets

This protocol provides a general framework for identifying and quantifying circulating monocyte subsets in blood samples from animals treated with PF-04634817.

Materials:

-

Whole blood collected in EDTA tubes

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against monocyte surface markers (e.g., CD45, CD11b, Ly6C, CCR2 for mice; CD14, CD16, CCR2 for humans)

-

Flow cytometer

Procedure:

-

Sample Preparation:

-

Collect whole blood from treated and control animals.

-

Perform red blood cell lysis.

-

Wash the remaining leukocytes with FACS buffer.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer.

-

Add the antibody cocktail and incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

-

Data Analysis (Gating Strategy):

-

Gate on single cells.

-

Gate on leukocyte populations based on forward and side scatter and/or CD45 expression.

-

Gate on monocytes (e.g., CD11b+ for mice).

-

Further delineate monocyte subsets based on the expression of specific markers (e.g., Ly6C for inflammatory vs. patrolling monocytes in mice; CD14 and CD16 for classical, intermediate, and non-classical monocytes in humans).

-

Quantify the percentage and absolute number of each monocyte subset.

-

Assess the expression of CCR2 on each subset.

-

Caption: A representative gating strategy for mouse monocyte subsets.

Conclusion

This compound is an indispensable tool for investigating the role of the CCL2-CCR2 and CCL5-CCR5 axes in monocyte trafficking. Its ability to potently and selectively block these pathways allows for the precise dissection of their contributions to various inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize PF-04634817 in their studies, from in vitro characterization of its effects on chemotaxis to in vivo assessment of its impact on monocyte recruitment in disease models. A thorough understanding of the underlying signaling pathways and the application of appropriate experimental designs will continue to advance our knowledge of monocyte biology and facilitate the development of novel therapeutic strategies targeting inflammatory cell trafficking.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Central Role of CCR2 and CCR5 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical roles of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) in the pathogenesis of various inflammatory diseases. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction: CCR2 and CCR5 as Key Mediators of Inflammation

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1) and C-C motif chemokine ligand 5 (CCL5, also known as RANTES), are integral players in the orchestration of inflammatory responses.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and dendritic cells.[3][4][5] Their primary function is to direct the migration of these cells to sites of inflammation, a process known as chemotaxis.[3][6]

The CCL2/CCR2 and CCL5/CCR5 signaling axes are implicated in a wide array of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, atherosclerosis, and diabetic nephropathy.[2][4][7] Consequently, they represent highly attractive targets for therapeutic intervention. This guide will delve into the specifics of their involvement in preclinical disease models, providing the foundational knowledge necessary for advancing research and development in this area.

Signaling Pathways of CCR2 and CCR5

Upon binding of their respective chemokine ligands, CCR2 and CCR5 initiate a cascade of intracellular signaling events. This process is crucial for mediating the chemotactic and pro-inflammatory functions of these receptors.

CCR2 Signaling Pathway

Activation of CCR2 by CCL2 triggers the dissociation of the coupled heterotrimeric G-protein into its Gα and Gβγ subunits.[8] This initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the p38/Mitogen-Activated Protein Kinase (MAPK) pathway.[8] These pathways collectively regulate transcription factors and genes involved in crucial cellular processes such as survival, proliferation, cytokine production, and migration.[8]

CCR5 Signaling Pathway

Similarly, the interaction of CCR5 with its ligands, such as CCL5, activates G-protein-mediated signaling.[3][9] This leads to the activation of multiple downstream effectors, including PI3K, Protein Kinase C (PKC), and MAPKs like ERK1/2 and JNK.[10] These pathways are instrumental in regulating leukocyte chemotaxis, activation, and the production of pro-inflammatory cytokines.[3][9]

Quantitative Data from Inflammatory Disease Models

The following tables summarize key quantitative findings from preclinical studies investigating the roles of CCR2 and CCR5 in various inflammatory disease models.

CCR2 in Inflammatory Disease Models

| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | CCR2 knockout | Delayed onset and reduced clinical severity of EAE compared to wild-type mice.[4] | |

| EAE | Mouse | CCR2 knockout | Fewer infiltrating T cells and F4/80+ macrophages in the CNS.[4] | |

| Thioglycollate-induced Peritonitis | Mouse | CCR2 knockout | 50% reduction in monocyte recruitment to the peritoneum after 72 hours.[11] | |

| Diabetic Nephropathy | Mouse (db/db) | CCR2 antagonist | Significant reduction in albuminuria and glomerular macrophage accumulation. | |

| Myocardial Infarction | Mouse | CCR2 knockout | Reduced number of CCR2+ macrophages in the heart.[12] | |

| Francisella tularensis infection | Mouse | CCR2 knockout | Fewer CD11b+Ly6C+ inflammatory monocytes in the spleen.[5] | |

| Air-pouch model of inflammation | Mouse | CCR2 knockout | Abrogated oxidized phospholipid-induced macrophage accumulation.[13] |

CCR5 in Inflammatory Disease Models

| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | CCR5 antagonist | Strikingly affected the development of arthritis, reducing both incidence and severity.[14] | |

| CIA | Rhesus Monkey | CCR5 antagonist (SCH-X) | Only 2 of 5 treated animals showed prominent soft-tissue swelling compared to all 5 controls.[15] | |

| EAE | Mouse (C57BL/6) | CCR5 knockout | Lower clinical scores and attenuated neuropathology compared to wild-type mice.[9] | |

| EAE | Mouse (C57BL/6) | CCR5 knockout | Decreased levels of IL-1β, TNF-α, IFN-γ, and MCP-1 in the spinal cord.[9] | |

| Severe Aplastic Anemia | Mouse | CCR5 antagonism | Improved survival, correlating with increased platelets.[16] | |

| HIV-associated brain injury model | Mouse | CCR5 knockout | Prevents microglial activation and neuronal damage.[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the roles of CCR2 and CCR5 in inflammation.

In Vivo Inflammatory Disease Models

EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[18]

-